Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate

Description

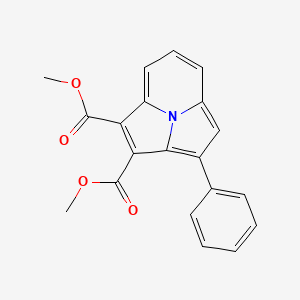

Dimethyl 3-phenylpyrrolo[2,1,5-cd]indolizine-1,2-dicarboxylate (CAS: 49618-59-9) is a polycyclic heteroaromatic compound featuring a fused pyrroloindolizine core substituted with a phenyl group at position 3 and two methyl ester groups at positions 1 and 2. Its synthesis typically involves 1,3-dipolar cycloaddition reactions between pyridinium ylides and dimethyl acetylenedicarboxylate (DMAD), as reported in studies by Zhang et al. (2000) . This compound serves as a precursor in medicinal and materials chemistry due to its reactivity at electron-rich positions, enabling further functionalization via metalation or electrophilic substitution .

Structure

3D Structure

Properties

CAS No. |

49618-59-9 |

|---|---|

Molecular Formula |

C20H15NO4 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

dimethyl 5-phenyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene-2,3-dicarboxylate |

InChI |

InChI=1S/C20H15NO4/c1-24-19(22)16-15-10-6-9-13-11-14(12-7-4-3-5-8-12)18(21(13)15)17(16)20(23)25-2/h3-11H,1-2H3 |

InChI Key |

OPNZIYFOXGAIDT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C3N2C1=CC=C3)C4=CC=CC=C4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole and an indole derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and esterification.

Condensation: The initial step often involves the condensation of a pyrrole derivative with an indole derivative in the presence of a strong acid catalyst.

Cyclization: The intermediate product undergoes cyclization under high-temperature conditions to form the pyrroloindolizine core.

Esterification: Finally, the compound is esterified using methanol and an acid catalyst to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amide or thioester derivatives.

Scientific Research Applications

Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

*Note: The molecular formula for the target compound can be inferred as ~C21H16N2O4 based on structural analogs.

Key Observations :

- Substituents at position 3 significantly influence reactivity and applications. For example, electron-withdrawing groups (e.g., bromophenyl in ) enhance electrophilic substitution resistance, while electron-donating groups (e.g., methoxybenzoyl in ) increase nucleophilic reactivity.

- Saturation in the pyrroloindolizine core (e.g., dihydro derivatives in ) reduces aromaticity, altering UV-Vis absorption and redox properties.

Key Observations :

- DMAD is a common dienophile in cycloaddition reactions to form dicarboxylate esters.

- Yields vary with substituent bulkiness; bromophenyl derivatives (42% in ) exhibit lower yields due to steric hindrance.

Physicochemical and Reactivity Comparisons

Table 3: Selected Physicochemical Properties

*Estimated using computational methods (B3LYP/6-31+G(d,p)) .

Key Observations :

- The phenyl group in the target compound increases steric bulk, reducing reactivity toward bulky electrophiles compared to unsubstituted analogs .

- Metalation studies using TMPMgCl·LiCl show that the target compound undergoes deprotonation at C5 or C8, depending on electrophile choice (e.g., TMSCl traps C5 intermediates) .

Biological Activity

Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate is a complex organic compound with notable structural features that may confer significant biological activities. Its unique bicyclic structure includes pyrrolo and indolizine moieties, which are linked to various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 333.34 g/mol

- CAS Number : 49618-59-9

- Density : 1.29 g/cm³

The compound's structure features two carboxylate groups and a phenyl substituent, which enhance its reactivity and potential biological interactions .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of indolizines with dimethyl acetylenedicarboxylate (DMAD), leading to the formation of pyrrolo[2,1,5-cd]indolizine derivatives. Various catalysts and reaction conditions can be employed to optimize yield and selectivity.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that the compound can interact with specific cellular pathways relevant to cancer progression. For instance:

- Mechanism of Action : The compound may bind to certain receptors or enzymes involved in tumor growth and proliferation. This interaction could lead to the modulation of signaling pathways that are crucial for cancer cell survival.

Insecticidal Activity

In addition to its potential in cancer therapy, this compound has been evaluated for its insecticidal properties. Studies on structurally related compounds have shown promising results against mosquito larvae (Aedes aegypti), a vector for several viral diseases:

- Larvicidal Activity : Compounds similar to this compound have demonstrated significant larvicidal effects with varying LC values. For example, one study reported an LC of 28.9 ± 5.6 μM for a related compound .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics of selected compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bicyclic structure with pyrrole and indolizine | Contains two carboxylate groups |

| Pyrrolo[2,1-b]quinazoline | Bicyclic with quinazoline | Different nitrogen placement |

| Indolizines | Aromatic compounds with varied nitrogen positions | Broader class without pyrrole |

| Dimethyl pyrrolo[2,1-b]quinoline | Similar bicyclic structure | Different substituent arrangement |

This comparison highlights the unique structural characteristics of this compound while situating it within a broader context of related compounds.

Q & A

Q. What are the optimized synthetic protocols for preparing dimethyl 3-phenylpyrrolo[2,1,5-cd]indolizine-1,2-dicarboxylate and its analogues?

The synthesis typically involves 1,3-dipolar cycloaddition reactions between pyridinium ylides and electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD). For example, pyridinium ylides generated via dehydrohalogenation of pyridinium salts react with DMAD under basic conditions to form the indolizine core. Yields vary significantly (32–83%) depending on substituents and reaction conditions (e.g., solvent, base, temperature). Critical steps include oxidative dehydrogenation to aromatize intermediates and purification via column chromatography or recrystallization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity and substituent positions. For instance, carbonyl groups in the dicarboxylate moiety typically resonate at δ ~165–170 ppm in ¹³C NMR .

- HRMS : Validates molecular mass (e.g., [M+H]+ with <2 ppm error) .

- FTIR : Identifies functional groups like C=O (~1730 cm⁻¹) and aromatic C-H stretches .

Q. What factors contribute to yield discrepancies in the synthesis of indolizine derivatives?

Yields depend on substituent electronic effects, steric hindrance, and reaction conditions. For example, electron-withdrawing groups on the phenyl ring may stabilize intermediates, improving yields (e.g., 83% for 4-methoxybenzoyl vs. 42% for 2-bromophenyl derivatives). Side reactions, such as incomplete cyclization or oxidation, also reduce efficiency .

Advanced Research Questions

Q. How does the electron-deficient nature of nitrophenolic quenchers affect the photoluminescence of dimethyl 3-phenylpyrroloindolizine derivatives?

Photoluminescence quenching occurs via electron transfer from the electron-rich indolizine (high HOMO energy) to electron-deficient quenchers (low LUMO energy). Hydrogen bonding between the indolizine’s carbonyl/amine groups and the quencher’s hydroxyl groups facilitates this process. Mechanistic validation requires lifetime decay measurements and NMR titration to quantify binding constants .

Q. What strategies improve diastereoselectivity in 1,3-dipolar cycloadditions for indolizine synthesis?

Diastereoselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., MeCN) stabilize zwitterionic intermediates, favoring specific transition states.

- Temperature : Lower temperatures reduce competing pathways, enhancing selectivity.

- Substituent effects : Bulky groups on the pyridinium salt or dipolarophile direct regioselectivity. For example, phosphine oxide substituents yield 36–55% diastereomeric excess in cyclopropane-fused derivatives .

Q. Can indolizine-modified carbon nanotubes serve as fluorescent sensors for nitroaromatics?

Preliminary studies suggest that immobilizing indolizines on carbon nanotubes enhances photostability and quenching efficiency for nitroaromatic detection. Solid-state fluorescence assays and surface functionalization (e.g., covalent vs. non-covalent attachment) are under investigation to optimize sensitivity .

Q. How do steric and electronic effects of substituents influence the regioselectivity of pyrroloindolizine formation?

Electron-withdrawing groups (e.g., nitro, cyano) on the pyridinium ylide increase dipolarophilicity, favoring cycloaddition at the less hindered position. Steric effects dominate in crowded systems; for example, 3-phenyl substituents direct cycloaddition to the C-1/C-2 positions of the indolizine core, as confirmed by X-ray crystallography .

Q. What limitations exist in current synthetic routes for phosphonated indolizine derivatives?

Phosphine-containing derivatives (e.g., dimethyl phenylphosphonite) often suffer from low yields (<36%) due to competing side reactions (e.g., iodine-mediated oxidation) and challenges in isolating zwitterionic intermediates. Alternative catalysts (e.g., Pd-mediated cross-coupling) are being explored to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.